molecular formula C5H6BClN2O2 B13470310 5-Amino-2-chloropyridin-3-ylboronic acid

5-Amino-2-chloropyridin-3-ylboronic acid

Cat. No.: B13470310
M. Wt: 172.38 g/mol
InChI Key: UIWXQWPYHVLDAZ-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyridin-3-ylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group, a chlorine atom, and a boronic acid group attached to a pyridine ring. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloropyridin-3-ylboronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. In this reaction, 2-chloro-5-aminopyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloropyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 5-Amino-2-chloropyridin-3-ylboronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The amino and chlorine groups provide additional sites for chemical modification, allowing for the fine-tuning of its reactivity and selectivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H6BClN2O2

Molecular Weight

172.38 g/mol

IUPAC Name

(5-amino-2-chloropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BClN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2,10-11H,8H2

InChI Key

UIWXQWPYHVLDAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1Cl)N)(O)O

Origin of Product

United States

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